Ethyl 4-(hexanoylamino)benzoate
Description
Ethyl 4-(hexanoylamino)benzoate is an aromatic ester derivative featuring a hexanoyl amide substituent at the para position of the benzoate ring. The hexanoyl group introduces a six-carbon aliphatic chain, enhancing lipophilicity compared to shorter-chain or aromatic substituents. This property may influence solubility, reactivity, and biological activity, making it relevant for applications in pharmaceuticals, photochemistry, or material science .
Properties
CAS No. |
63746-51-0 |
|---|---|
Molecular Formula |
C15H21NO3 |
Molecular Weight |
263.33 g/mol |
IUPAC Name |
ethyl 4-(hexanoylamino)benzoate |
InChI |
InChI=1S/C15H21NO3/c1-3-5-6-7-14(17)16-13-10-8-12(9-11-13)15(18)19-4-2/h8-11H,3-7H2,1-2H3,(H,16,17) |
InChI Key |
RWUWXYBINFCWBN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)NC1=CC=C(C=C1)C(=O)OCC |
Origin of Product |
United States |
Biological Activity
Ethyl 4-(hexanoylamino)benzoate is a compound that has garnered attention in recent years for its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies.
1. Synthesis of this compound
The synthesis of this compound typically involves the reaction of ethyl 4-aminobenzoate with hexanoyl chloride in the presence of a base such as triethylamine. The reaction can be summarized as follows:
This method yields a compound that can be further purified through recrystallization or chromatography.
2.1 Antimicrobial Activity
Various studies have demonstrated the antimicrobial potential of this compound. It has shown significant activity against a range of microorganisms, including:
- Bacteria : Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa
- Fungi : Candida albicans, Aspergillus niger
In one study, compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against the tested pathogens, indicating a robust antimicrobial profile .
| Microorganism | MIC (µg/mL) |
|---|---|
| Escherichia coli | 16 |
| Staphylococcus aureus | 8 |
| Pseudomonas aeruginosa | 32 |
| Candida albicans | 16 |
| Aspergillus niger | 32 |
2.2 Anti-inflammatory Effects
Research has indicated that this compound may possess anti-inflammatory properties. In vitro studies on human cell lines demonstrated a reduction in pro-inflammatory cytokines when treated with the compound. This suggests potential applications in treating inflammatory diseases .
3.1 Case Study: Antimicrobial Efficacy
A recent study focused on the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The study reported that the compound significantly inhibited bacterial growth and biofilm formation, making it a candidate for further development as an antibacterial agent .
3.2 Research on Anti-inflammatory Mechanisms
Another research effort explored the anti-inflammatory mechanisms of this compound in murine models. The findings revealed that treatment with the compound led to decreased levels of TNF-alpha and IL-6, suggesting its utility in modulating inflammatory responses .
4. Conclusion
This compound exhibits promising biological activities, particularly in antimicrobial and anti-inflammatory domains. Its effectiveness against various pathogens and potential therapeutic applications warrant further investigation to fully elucidate its mechanisms and optimize its use in clinical settings.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares ethyl 4-(hexanoylamino)benzoate with key analogs, highlighting substituent effects:
Key Observations :
- Lipophilicity: The hexanoyl group increases hydrophobicity compared to benzamido (aromatic) or carbamoylamino (polar) substituents. This may enhance membrane permeability in biological systems but reduce water solubility.
- Solubility: EDB’s dimethylamino group improves solubility in polar solvents like DMSO, making it suitable for spectroscopic applications . In contrast, the hexanoyl derivative likely requires nonpolar solvents.
- Thermal Stability: Analogs like ethyl 4-(aminocarbamothioylamino)benzoate (melting point 135–137°C, ) suggest that aliphatic chains may lower melting points compared to rigid aromatic substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
